Tetrazine-biotin
Description
Definition and Composition of Tetrazine-Biotin Conjugates
A this compound conjugate is a bifunctional molecule that links a tetrazine moiety to a biotin (B1667282) molecule, often through a spacer arm. researchgate.net The core components of this conjugate are:
These components create a molecule with dual functionality: the tetrazine group enables covalent bond formation through a specific chemical reaction, while the biotin group provides a powerful handle for affinity-based detection, purification, or targeting. medchemexpress.com Some variations include cleavable linkers, such as a disulfide bond or a diazo bond, which allow for the release of the conjugated molecule under specific conditions. vulcanchem.comconju-probe.com
Contextualization within Bioorthogonal Chemistry
This compound conjugates are a prime example of tools used in bioorthogonal chemistry. This term describes chemical reactions that can occur inside of living systems without interfering with or being affected by native biochemical processes. acs.org For a reaction to be considered bioorthogonal, it must meet several criteria: acs.org
The utility of this compound conjugates stems from the combination of two powerful and distinct chemical principles that fit within this bioorthogonal framework: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the biotin-streptavidin interaction.
The Inverse Electron-Demand Diels-Alder (IEDDA) Reaction as a Foundational Principle
The foundational principle enabling the "click" functionality of the tetrazine moiety is the inverse-electron-demand Diels-Alder (IEDDA) reaction. First applied to bioconjugation in 2008, this reaction has become a cornerstone of bioorthogonal chemistry due to its exceptionally rapid kinetics and high specificity. mdpi.comfrontiersin.orgcreative-biolabs.com
The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile. mdpi.comcreative-biolabs.com In biological applications, the dienophile is typically a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) or a norbornene derivative, which has been pre-installed onto a biomolecule of interest. conju-probe.comrsc.org
The mechanism proceeds in two main steps: nih.goviris-biotech.denih.gov
The release of N₂ gas is the thermodynamic driving force that makes the reaction irreversible. broadpharm.com The reaction is notable for being the fastest known bioorthogonal reaction to date, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹. iris-biotech.debroadpharm.comthno.org This allows for efficient labeling even at very low concentrations of reactants, a common scenario in biological systems. iris-biotech.de
The Biotin-Streptavidin Affinity Interaction
The second key principle is the high-affinity interaction between biotin and the protein streptavidin (or its avian homolog, avidin). harvard.edu Streptavidin, isolated from the bacterium Streptomyces avidinii, is a tetrameric protein, meaning it is composed of four identical subunits, each capable of binding one molecule of biotin. harvard.eduusbio.net
This non-covalent interaction is one of the strongest known in nature, characterized by an extremely low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. nih.govusbio.netrockland.com This tight and highly specific binding is remarkably stable, withstanding wide ranges of pH and temperature. usbio.netrockland.com Breaking the bond typically requires harsh denaturing conditions. nih.govusbio.net
This robust interaction serves as a powerful "molecular glue," allowing researchers to link biotinylated molecules to streptavidin that has been conjugated to other reporters, such as fluorescent dyes, enzymes, or nanoparticles. harvard.edunih.gov
Advantages of this compound for Biological Research
The combination of the IEDDA reaction and the biotin-streptavidin interaction within a single this compound conjugate provides a multifaceted tool with several key advantages for biological research:
Research Data Tables
Table 1: Comparison of Bioorthogonal Reaction Kinetics
This table highlights the superior reaction rates of the IEDDA ligation compared to other common bioorthogonal reactions.
| Bioorthogonal Reaction | Typical Dienophile/Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Feature |
|---|---|---|---|
| IEDDA Ligation | trans-cyclooctene (TCO) | 10² - 10⁶ iris-biotech.debroadpharm.comthno.org | Extremely fast, catalyst-free |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctynes | 10⁻³ - 1 acs.org | Copper-free but slower kinetics |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkynes | 10² - 10³ | Fast, but requires cytotoxic copper catalyst acs.org |
| Staudinger Ligation | Phosphines | ~10⁻³ acs.org | First bioorthogonal reaction, slow kinetics |
Table 2: Properties of the Biotin-Streptavidin Interaction
This table summarizes the key thermodynamic and kinetic parameters of the powerful biotin-streptavidin bond.
| Property | Value | Significance |
|---|---|---|
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M nih.govusbio.netrockland.com | Indicates an extremely strong and stable non-covalent bond. |
| Association Rate Constant (kon) | ~10⁵ - 10⁷ M⁻¹s⁻¹ plos.org | Rapid formation of the complex. |
| Dissociation Rate Constant (koff) | ~10⁻⁶ - 10⁻⁴ s⁻¹ nih.govnih.gov | Extremely slow dissociation, leading to a quasi-irreversible bond. |
| Stoichiometry | 4 Biotin : 1 Streptavidin harvard.eduusbio.net | Each streptavidin tetramer has four binding sites for biotin. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23N7O2S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide |
InChI |
InChI=1S/C19H23N7O2S/c27-16(4-2-1-3-15-17-14(10-29-15)23-19(28)24-17)20-9-12-5-7-13(8-6-12)18-25-21-11-22-26-18/h5-8,11,14-15,17H,1-4,9-10H2,(H,20,27)(H2,23,24,28)/t14-,15-,17-/m0/s1 |
InChI Key |
GBJXXSUDJUYIIH-ZOBUZTSGSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Origin of Product |
United States |
Mechanistic and Kinetic Considerations in Tetrazine Biotin Ligation
Fundamental Principles of IEDDA Cycloaddition with Tetrazines and Dienophiles
The IEDDA reaction is a cornerstone of bioorthogonal chemistry, enabling the selective formation of covalent bonds within complex biological environments. rsc.orgmdpi.com This reaction involves a [4+2] cycloaddition between an electron-poor diene, in this case, a 1,2,4,5-tetrazine (B1199680), and an electron-rich dienophile. rsc.orgresearchgate.net Common dienophiles used in conjunction with tetrazines include strained alkenes and alkynes such as trans-cyclooctenes (TCOs), norbornenes, and cyclopropenes. rsc.orgresearchgate.netreading.ac.uk The exceptional speed of the IEDDA reaction has made it a revolutionary tool for applications requiring high efficiency at low concentrations, such as in vivo imaging and protein labeling. rsc.orgresearchgate.net
Reaction Pathway and Product Formation (Pyridazine Linkage, Nitrogen Elimination)
The ligation of a tetrazine with an alkene dienophile proceeds through a well-defined, two-step mechanism. researchgate.net The initial step is a [4+2] IEDDA cycloaddition, which forms a highly strained, bicyclic intermediate. researchgate.netrsc.org This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction. researchgate.netnih.gov This second step involves the elimination of a molecule of nitrogen gas (N₂), which is the sole byproduct of the reaction. broadpharm.comfrontiersin.org The elimination of N₂ is an irreversible process that drives the reaction forward, resulting in the formation of a stable dihydropyridazine (B8628806) product. researchgate.netnih.gov If an alkyne is used as the dienophile, the reaction directly yields a pyridazine (B1198779) ring. researchgate.net
Step 1 (IEDDA): The 1,2,4,5-tetrazine (diene) reacts with the dienophile (e.g., trans-cyclooctene) to form a bicyclic adduct. rsc.org
Step 2 (Retro-Diels-Alder): The bicyclic intermediate releases dinitrogen (N₂) to form the final, stable dihydropyridazine or pyridazine product. researchgate.netnih.gov
This clean and irreversible reaction pathway contributes to the high efficiency and selectivity of the tetrazine ligation. researchgate.netbroadpharm.com
Factors Governing Reaction Kinetics: Substituent Effects and Strain Energy
The kinetics of the IEDDA reaction between tetrazines and dienophiles are governed by several key factors, primarily the electronic properties of the reactants and the strain energy of the dienophile. nih.govnih.gov According to frontier molecular orbital (FMO) theory, the reaction rate is inversely proportional to the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. rsc.orgresearchgate.net
The substituents on the tetrazine ring play a crucial role in modulating the reaction kinetics. Electron-withdrawing groups (EWGs) attached to the tetrazine lower its LUMO energy, thereby decreasing the HOMO-LUMO gap and accelerating the reaction rate. rsc.orgrsc.org Conversely, electron-donating groups (EDGs) increase the LUMO energy, leading to slower reaction rates. rsc.org
For instance, monosubstituted tetrazines, such as those with a hydrogen atom at one of the substituent positions (H-Tz), often exhibit faster kinetics compared to their disubstituted counterparts, even those with strong EWGs. rsc.orgnih.gov This is largely attributed to reduced steric hindrance. nih.gov The nature of the substituent itself is also critical. For example, 2-pyridyl substituted tetrazines are known to be highly reactive, a property now understood to be influenced by distortion effects as much as by electronic effects. acs.org In contrast, tetrazines with less electron-donating or more electron-withdrawing groups can still be productive but may require longer reaction times. rsc.org
The stability of the tetrazine in aqueous environments is another important consideration, as highly reactive tetrazines with strong EWGs can be more prone to hydrolysis. nih.govacs.org
Table 1: Impact of Tetrazine Substituents on Reaction Rates
The structure and inherent strain of the dienophile have a profound impact on the IEDDA reaction rate. rsc.org Highly strained dienophiles, such as trans-cyclooctenes (TCOs), exhibit significantly faster kinetics due to the release of ring strain upon cycloaddition. rsc.orgresearchgate.net This release of strain raises the HOMO energy of the dienophile, narrowing the HOMO-LUMO gap and accelerating the reaction. rsc.org
The reactivity of cyclic alkenes in IEDDA reactions generally follows the order of increasing ring strain: cyclopropene (B1174273) > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene (B86901) > cyclooctene. rsc.org TCOs are particularly effective, with reactivity that is substantially higher than their cis-cyclooctene counterparts. broadpharm.com The geometry of the TCO can also influence reactivity, with different isomers exhibiting different reaction rates. researchgate.net Other strained dienophiles like norbornenes and bicyclononynes are also commonly employed in tetrazine ligations. researchgate.netresearchgate.net
Table 2: Influence of Dienophile Structure on IEDDA Reactivity
Chemoselectivity and Biocompatibility in Aqueous Environments
A defining feature of the tetrazine-biotin ligation is its remarkable chemoselectivity and biocompatibility. rsc.orgresearchgate.net The reaction proceeds efficiently in aqueous media, across a range of pH values, and at physiological temperatures without the need for a catalyst. broadpharm.comrsc.org Tetrazines and their strained dienophile partners are largely inert to the vast array of functional groups present in biological systems, such as amines and thiols. researchgate.netbroadpharm.com This high degree of specificity, often referred to as bioorthogonality, ensures that the ligation occurs exclusively between the intended reaction partners, minimizing off-target reactions. rsc.orgmdpi.com The combination of rapid, catalyst-free kinetics and high chemoselectivity makes the tetrazine ligation an ideal tool for applications in living cells and organisms. researchgate.netresearchgate.netbroadpharm.com
Orthogonal Reactivity Profiles for Multi-Component Systems
The concept of orthogonality extends beyond a single reaction to encompass multiple, mutually exclusive chemical transformations within the same system. rsc.orgescholarship.org The unique reactivity of the tetrazine ligation allows for its use in conjunction with other bioorthogonal reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively). rsc.orgmdpi.com This enables the development of multi-component labeling strategies where different biomolecules can be tagged and visualized independently. escholarship.orgmdpi.com
By carefully selecting tetrazine and dienophile pairs with distinct reactivity profiles, it is possible to achieve sequential or simultaneous labeling. For example, a highly reactive tetrazine-TCO pair can be used for one target, while a slower, sterically differentiated, or chemically triggered system is employed for another. rsc.orgacs.org The ability to perform multiple, independent ligations in a single biological sample opens up new avenues for studying complex biological processes and interactions. escholarship.orgmdpi.com
Synthesis and Functionalization Strategies of Tetrazine Biotin Conjugates
Synthetic Routes to Functionalized Tetrazine Precursors
The foundation of any tetrazine-biotin conjugate is the tetrazine ring itself, which must be chemically designed to allow for subsequent modification.
Evolution of Tetrazine Synthesis Methodologies
The synthesis of 1,2,4,5-tetrazines has a long history, with the first routes reported over a century ago. frontiersin.orgnih.gov However, the rise of bioorthogonal chemistry has spurred the development of new and more efficient synthetic methods. nih.govnih.gov Early methods, such as the Pinner synthesis, were often limited in their substrate scope and required harsh reaction conditions. researchgate.net
A significant advancement came with the development of metal-catalyzed methods. For instance, the use of zinc or nickel triflate as a catalyst allows for the condensation of two different nitriles with hydrazine (B178648), which has greatly improved access to unsymmetrical tetrazines. nih.gov More recently, organocatalytic approaches using thiols have been developed, which can be used with the safer and more readily available hydrazine hydrate. nih.gov
Another innovative strategy involves the one-pot synthesis of 3-thiomethyltetrazines from carboxylic esters. nih.govchemrxiv.org These thiomethyltetrazines are versatile intermediates that can be further diversified using palladium-catalyzed cross-coupling reactions to create a wide array of unsymmetrical tetrazines. nih.govchemrxiv.org A novel "triazolyl-tetrazine" scaffold has also been developed, which can be synthesized from stable ethynyl-tetrazines and azides, offering improved physiological stability and high reactivity. acs.org This method has been shown to be compatible with a variety of functional groups, including those found in biotin (B1667282). acs.org
These modern synthetic advancements have made a diverse range of functionalized tetrazines more accessible, paving the way for their widespread use in bioconjugation. nih.govresearchgate.net
Introduction of Reactive Handles for Biotin Conjugation
To attach a biotin molecule, the tetrazine precursor must possess a reactive "handle" – a functional group that can readily undergo a coupling reaction with a corresponding group on the biotin-linker moiety. Common reactive handles include carboxylic acids, amines, and azides. ub.edursc.org
For example, a tetrazine can be synthesized with a carboxylic acid group, which can then be activated to form an amide bond with an amine-containing biotin linker. ub.edursc.org Conversely, an amine-functionalized tetrazine can be coupled with a biotin molecule that has been modified with an activated ester. ub.edu
The development of methods to introduce these handles has been crucial. For example, a methyl tetrazine acid can be formed and subsequently reacted with an amine-functionalized linker via an amide coupling. rsc.org Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is another powerful tool for attaching biotin to tetrazines. acs.orgbiorxiv.org This reaction is highly efficient and can be performed under mild, biocompatible conditions. biorxiv.orgconju-probe.com
Linker Design and Attachment of the Biotin Moiety
The linker connecting the tetrazine and biotin is not merely a spacer; its chemical structure can significantly impact the properties and functionality of the final conjugate.
Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Solubility and Spatial Separation
Polyethylene glycol (PEG) linkers are frequently incorporated into this compound conjugates for several key reasons. axispharm.comchempep.com PEG is a hydrophilic polymer, and its inclusion can significantly increase the water solubility of the often hydrophobic this compound construct. axispharm.comlumiprobe.com This is a critical feature for biological applications, which are typically conducted in aqueous environments. lumiprobe.com
Furthermore, the PEG chain acts as a flexible spacer, providing spatial separation between the tetrazine and the biotin moiety. chempep.comlumiprobe.com This separation can be crucial for ensuring that both components can function without steric hindrance. For example, it allows the biotin to bind effectively to its binding partners, streptavidin or avidin (B1170675), without interference from the tetrazine or the molecule to which the tetrazine is attached. lumiprobe.comrsc.org The length of the PEG linker can be adjusted to optimize this spacing. chempep.combroadpharm.com
Table 1: Examples of Commercially Available this compound Conjugates with PEG Linkers
| Product Name | Linker Composition | Key Features |
| Biotin-PEG4-tetrazine | Tetraethylene glycol (PEG4) | Increased water solubility, separates biotin from the target molecule. lumiprobe.com |
| Biotin-PEG8-TCO | Octaethylene glycol (PEG8) | Hydrophilic PEG spacer enhances water solubility. broadpharm.com |
| Biotin-PEG11-TCO | Undecaethylene glycol (PEG11) | Long, hydrophilic PEG spacer. broadpharm.com |
| Biotin-PEG12-TCO | Dodecaethylene glycol (PEG12) | Extended PEG linker for increased solubility and spacing. broadpharm.com |
| TCO-PEG4-biotin | Tetraethylene glycol (PEG4) | Heterobifunctional linker with TCO and biotin groups. lumiprobe.com |
Cleavable Linkers for Downstream Applications
In many applications, it is desirable to be able to release the biotin tag from the target molecule after it has served its purpose (e.g., purification or detection). This is achieved by incorporating a cleavable linker into the conjugate design.
Several types of cleavable linkers are used in this compound conjugates. Disulfide bonds are a common choice, as they can be readily cleaved under mild reducing conditions, for example, using dithiothreitol (B142953) (DTT). creative-biolabs.commedchemexpress.com This allows for the controlled release of the biotinylated component.
Another type of cleavable linker contains a diazo group, which can be cleaved with sodium dithionite (B78146) (Na2S2O4) under mild conditions. conju-probe.com This provides an alternative cleavage strategy that is orthogonal to disulfide bond reduction.
The ability to cleave the biotin tag is particularly useful in applications such as affinity purification, where the target molecule needs to be recovered in its native state after being captured on a streptavidin-coated support.
Table 2: Examples of this compound Conjugates with Cleavable Linkers
| Product Name | Cleavable Linker Type | Cleavage Condition |
| Tetrazine-SS-Biotin | Disulfide | Mild reducing agents (e.g., DTT) creative-biolabs.commedchemexpress.com |
| Tetrazine-diazo-PEG4-biotin | Diazo | Sodium dithionite (Na2S2O4) conju-probe.com |
Purification and Characterization Methodologies for this compound Conjugates
After synthesis, it is essential to purify the this compound conjugate and confirm its identity and purity. High-performance liquid chromatography (HPLC) is a widely used technique for both the analysis and purification of these conjugates. ub.eduhelsinki.fi Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating the desired product from starting materials and byproducts. ub.eduhelsinki.fi
Mass spectrometry (MS) is another indispensable tool for characterization. ub.edu Techniques such as electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are used to determine the precise molecular weight of the conjugate, confirming that the desired synthesis has occurred. ub.edunih.gov
For conjugates that will be used in biological systems, it is also important to assess their stability. This can be done by incubating the conjugate in relevant media, such as cell culture medium containing fetal bovine serum (FBS), and monitoring its degradation over time using HPLC or MS. acs.org
Finally, the reactivity of the tetrazine moiety is often characterized by measuring its reaction rate with a model dienophile, such as a trans-cyclooctene (B1233481) (TCO) derivative. researchgate.net This provides a quantitative measure of the conjugate's ability to participate in the desired bioorthogonal ligation reaction.
Applications of Tetrazine Biotin in Advanced Academic Research
Molecular Imaging Methodologies
In the field of molecular imaging, the Tetrazine-biotin construct is a cornerstone of pretargeting strategies. conju-probe.comhelsinki.fi These approaches decouple the targeting molecule (e.g., an antibody) from the imaging agent (e.g., a fluorophore or radionuclide). nih.govmdpi.com First, a biomolecule modified with a dienophile and biotin (B1667282) is administered and allowed to localize at its target while clearing from circulation. Subsequently, a tetrazine-conjugated imaging agent is introduced, which rapidly "clicks" onto the pre-localized dienophile, enabling high-contrast imaging. nih.govnih.gov This methodology has been successfully applied across fluorescence, nuclear, and magnetic resonance imaging modalities. conju-probe.comnih.govnih.gov
The IEDDA reaction involving tetrazines is highly effective for fluorescence imaging in living systems due to its speed and specificity, which minimizes background signal from non-specific binding. nih.govacs.org In a typical application, a molecule of interest within a cell or in an in vitro assay is tagged with a dienophile (e.g., TCO or norbornene). conju-probe.comnih.gov A Tetrazine-fluorophore conjugate is then added, which covalently attaches to the tagged molecule, rendering it fluorescent. acs.org
The inclusion of biotin in the system, as with this compound, allows for multi-step labeling and signal amplification. For example, researchers have metabolically labeled cell surface glycans with an alkene-tagged sugar. uni-konstanz.de Subsequent treatment with a this compound conjugate, followed by the addition of fluorescently-labeled streptavidin, leads to a highly amplified and specific signal on the cell membrane. uni-konstanz.de This demonstrates the modularity of the system for live-cell imaging. uni-konstanz.denih.gov
A significant advancement in fluorescence imaging is the development of fluorogenic or "turn-on" tetrazine probes. nih.govmdpi.com These probes are designed so that the tetrazine ring quenches the fluorescence of an attached fluorophore in the probe's native state. researchgate.netencyclopedia.pub The quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), Through-Bond Energy Transfer (TBET), or other electronic energy transfers. mdpi.comencyclopedia.pub
Upon the bioorthogonal IEDDA reaction with a target dienophile, the tetrazine's aromatic structure is disrupted, converting it into a non-quenching dihydropyridazine (B8628806). conju-probe.commdpi.com This disruption eliminates the quenching effect and restores the fluorophore's emission, leading to a dramatic increase in fluorescence intensity. nih.govresearchgate.net This "turn-on" capability is a major advantage as it generates a high signal-to-noise ratio without the need for washing away unreacted probes, which is often impossible in live-cell or in vivo experiments. nih.govmdpi.comnih.gov Research has produced a variety of such probes with significant fluorescence enhancement upon reaction.
Table 1: Examples of Fluorogenic Tetrazine Probe Characteristics
| Fluorophore Class | Quenching Mechanism | Reported Fluorescence "Turn-On" Ratio | Reference |
|---|---|---|---|
| BODIPY | Through-Bond Energy Transfer (TBET) | Up to 1000-fold | mdpi.comencyclopedia.pub |
| Coumarin | Not specified | Up to 95-fold | mdpi.com |
| BODIPY TMR-X | Intramolecular Quenching | ~20-fold | nih.gov |
| Cyanine Dyes (e.g., HD653) | Not specified | Up to 50-fold | encyclopedia.pub |
| Pyrazole-modified Fluorophores | Not specified | Up to 3184-fold | nih.gov |
Pretargeted PET imaging has been extensively validated in preclinical models using the tetrazine-TCO reaction. nih.govnih.govupenn.edu In a model for colorectal cancer, an antibody targeting the A33 antigen (huA33) was modified with TCO and administered to mice bearing tumors. nih.govupenn.edu After a 24-hour interval to allow for antibody localization and blood clearance, a tetrazine coupled to a chelator (like NOTA) and radiolabeled with a positron-emitting isotope such as ⁶⁴Cu was injected. nih.govnih.govupenn.edu The radiolabeled tetrazine rapidly reacted with the TCO-antibody at the tumor site, enabling high-contrast PET images with excellent tumor-to-background ratios. nih.govupenn.edu This approach has been successfully demonstrated with various PET isotopes, showcasing the system's modularity. helsinki.figoogle.commdpi.com
The versatility of the tetrazine platform allows for its integration with a wide spectrum of radiopharmaceuticals beyond the common PET isotopes. mdpi.comnih.gov The tetrazine moiety can be chelated and radiolabeled with numerous metallic radionuclides, each offering distinct properties for imaging or therapy. nih.gov This adaptability allows researchers to select an isotope whose half-life and emission properties are best suited for the specific biological system and targeting agent being studied. For instance, short-lived isotopes like ⁶⁸Ga (t½ ≈ 68 min) are ideal for imaging processes with rapid kinetics, while longer-lived isotopes can be used for applications requiring later imaging time points or for therapeutic purposes (theranostics). helsinki.fimdpi.com
Table 2: Radioisotopes Used in Tetrazine-Based Pretargeted Imaging
| Isotope | Imaging Modality | Half-Life | Reference |
|---|---|---|---|
| ¹⁸F | PET | ~110 minutes | nih.govgoogle.com |
| ⁶⁴Cu | PET | ~12.7 hours | nih.govnih.govupenn.edu |
| ⁶⁸Ga | PET | ~68 minutes | helsinki.fimdpi.com |
| ⁸⁹Zr | PET | ~78.4 hours | mdpi.comupenn.edu |
| ⁹⁹ᵐTc | SPECT | ~6 hours | nih.govresearchgate.net |
| ¹¹¹In | SPECT | ~2.8 days | mdpi.comnih.gov |
| ¹⁷⁷Lu | SPECT/Therapy | ~6.7 days | nih.gov |
| ⁴⁴Sc | PET | ~4 hours | nih.govresearchgate.net |
The application of this compound chemistry extends to Magnetic Resonance (MR) imaging. nih.govacs.org Pretargeting strategies can be adapted to deliver MR contrast agents, such as those containing gadolinium (Gd), to specific sites in vivo. nih.govacs.org In one sophisticated approach, a dual-pretargeted system for both near-infrared fluorescence and MR imaging was developed. nih.govacs.org This method uses a small molecule probe containing both biotin and TCO that, upon reaching a tumor, self-assembles into nanoparticles. nih.govacs.org These nanoparticles then serve as a platform to capture two different agents: a Gd-chelate-labeled tetrazine for MR imaging and a fluorescently-labeled streptavidin for optical imaging. nih.govacs.org This orthogonal strategy, combining the tetrazine-TCO reaction and the biotin-streptavidin interaction, enhances the accumulation of the contrast agent at the target, resulting in a brighter MR signal and enabling precise, multimodal tumor imaging. nih.govacs.org
Nuclear Imaging Techniques
Chemical Proteomics and Target Identification Studies
This compound plays a pivotal role in chemical proteomics, a field focused on the study of proteins and their interactions in a biological context. researchgate.net Its application has significantly advanced the methodologies for identifying protein targets of small molecules and elucidating protein-protein interactions. researchgate.netmdpi.com The core of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of click chemistry that is exceptionally fast and specific. researchgate.netconju-probe.comnih.gov This reaction occurs between a tetrazine moiety and a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO), allowing for the precise attachment of a biotin tag to a molecule of interest within a complex biological milieu. conju-probe.comnih.gov
Affinity enrichment coupled with pull-down assays is a powerful technique to isolate and identify components of protein complexes. fishersci.co.uksigmaaldrich.com In this context, this compound serves as a crucial reagent for capturing these complexes. The general workflow involves modifying a "bait" molecule, which can be a small molecule or a protein, with a TCO group. nih.gov When this TCO-tagged bait is introduced into a cellular lysate or even living cells, it interacts with its binding partners. nih.gov Subsequently, this compound is added, which specifically reacts with the TCO tag on the bait molecule via the iEDDA reaction. nih.gov
The biotin portion of the now-conjugated this compound provides a high-affinity handle for enrichment. beilstein-journals.org Biotin binds with extremely high affinity and specificity to streptavidin, which is typically immobilized on beads or other solid supports. beilstein-journals.orgutmb.edu This strong interaction allows for the efficient capture of the bait-protein complex, which can then be "pulled down" from the complex mixture. fishersci.co.uk After washing away non-specifically bound proteins, the entire complex can be eluted and its components identified. fishersci.co.uksigmaaldrich.com This method is particularly advantageous because the bioorthogonal nature of the tetrazine-TCO ligation ensures that the labeling is highly specific, minimizing off-target effects and leading to cleaner pull-down results. conju-probe.comnih.gov
A key advantage of using this compound in pull-down assays is the mild conditions under which the labeling and enrichment occur, which helps to preserve the integrity of protein complexes. nih.gov This is in contrast to some other methods that may require harsh conditions that can disrupt delicate protein-protein interactions. nih.gov
Table 1: Key Steps in this compound Mediated Affinity Enrichment and Pull-down Assays
| Step | Description | Purpose |
| 1. Bait Modification | The "bait" molecule (e.g., a small molecule drug or a protein of interest) is chemically modified to include a trans-cyclooctene (TCO) group. | To introduce a reactive handle for specific labeling. |
| 2. Incubation | The TCO-tagged bait is introduced into a biological sample (e.g., cell lysate) to allow it to bind to its interacting partners ("prey"). | To form the protein complex of interest. |
| 3. Bioorthogonal Labeling | This compound is added to the sample. The tetrazine group reacts specifically with the TCO group on the bait via an inverse-electron-demand Diels-Alder (iEDDA) reaction. | To attach a biotin tag to the bait-protein complex for subsequent purification. |
| 4. Affinity Capture | The sample is incubated with streptavidin-coated beads. The high-affinity interaction between biotin and streptavidin captures the entire complex onto the beads. | To isolate the protein complex from the rest of the cellular components. |
| 5. Washing | The beads are washed to remove non-specifically bound proteins and other cellular debris. | To increase the purity of the isolated complex. |
| 6. Elution & Analysis | The captured protein complex is eluted from the beads. The components of the complex are then identified using techniques like mass spectrometry. | To identify the interacting partners of the bait molecule. |
Following the successful pull-down of protein complexes using this compound, mass spectrometry (MS) is the primary method used for the identification of the captured proteins. nih.govnih.gov The eluted proteins are typically separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then subjected to in-gel digestion, usually with an enzyme like trypsin, to break them down into smaller peptides. nih.govmdpi.com These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.commdpi.com
The mass spectrometer measures the mass-to-charge ratio of the peptides, and through fragmentation and subsequent analysis of the fragment ions, the amino acid sequence of each peptide can be determined. By searching these sequences against a protein database, the proteins present in the original complex can be identified with high confidence. beilstein-journals.org
The use of this compound in the initial enrichment step is critical for the success of the downstream MS analysis. By providing a highly efficient and specific method for isolating the proteins of interest, it significantly reduces the complexity of the sample, making the identification of low-abundance proteins more feasible. beilstein-journals.org Furthermore, the development of cleavable linkers within the this compound probe allows for the release of the captured proteins from the streptavidin beads under mild conditions, which is beneficial for subsequent MS analysis. nih.gov
Identifying the protein targets of small molecules is a fundamental aspect of drug discovery and chemical biology. researchgate.netnih.gov this compound has emerged as a powerful tool in this area. researchgate.net The strategy often involves synthesizing a derivative of the small molecule of interest that is tagged with a TCO group. nih.gov This modified small molecule is then introduced to cells or cell lysates. nih.gov After allowing the molecule to bind to its protein targets, this compound is used to label these small molecule-protein complexes for affinity purification and subsequent identification by mass spectrometry. researchgate.netnih.gov
This approach offers several advantages over traditional methods. The bioorthogonal nature of the tetrazine-TCO reaction ensures that the labeling is highly specific, even in the complex environment of a living cell. conju-probe.comnih.gov This minimizes the chances of labeling non-target proteins, which can be a significant issue with other labeling methods. nih.gov The small size of the tetrazine and TCO moieties is also beneficial, as it is less likely to interfere with the binding of the small molecule to its target protein compared to bulkier tags. nih.govcambridgeproteinarrays.com
Researchers have successfully employed this strategy to identify the targets of various small molecules, providing valuable insights into their mechanisms of action. researchgate.net For example, this method has been used to identify the protein targets of kinase inhibitors and other therapeutic agents. researchgate.net The ability to perform these experiments in live cells provides a more physiologically relevant context for studying drug-protein interactions. nih.govbiorxiv.org
Cell Surface and Intracellular Bioconjugation
This compound is extensively used for the bioconjugation of molecules on the surface of and inside living cells. This capability stems from the biocompatibility and high specificity of the iEDDA reaction, which can proceed efficiently in aqueous environments without interfering with native biological processes. conju-probe.com
Metabolic glycoengineering is a technique that allows for the introduction of unnatural sugars bearing chemical reporter groups into the glycans on the surface of cells. frontiersin.org this compound is a key component in the visualization and isolation of these modified glycans. In this approach, cells are cultured with an unnatural sugar that has been modified with a dienophile, such as a cyclopropene (B1174273) or norbornene. nih.govd-nb.info The cellular machinery incorporates this modified sugar into cell surface glycoconjugates. frontiersin.orgnih.gov
Once the modified sugars are displayed on the cell surface, they can be specifically labeled with a this compound probe through the iEDDA reaction. nih.govd-nb.info The biotin tag then allows for the detection or isolation of the labeled cells or glycoproteins. For instance, the biotinylated cells can be visualized using fluorescently labeled streptavidin or isolated using streptavidin-coated magnetic beads. nih.gov This method has been instrumental in studying glycan biosynthesis and function. frontiersin.org
One of the significant advantages of using the tetrazine-cyclopropene reaction in this context is its rapid kinetics, which allows for efficient labeling in a short amount of time. nih.gov Furthermore, the orthogonality of this reaction to other bioorthogonal chemistries, such as the azide-alkyne cycloaddition, enables dual-labeling experiments where different types of glycans can be simultaneously visualized. nih.gov
Table 2: Research Findings in Metabolic Glycoengineering using this compound
| Unnatural Sugar Derivative | Dienophile | Cell Line(s) | Key Finding |
| Methylcyclopropene-labeled sialic acid | Methylcyclopropene | Jurkat cells | Demonstrated the feasibility of labeling cell surface glycoconjugates with a this compound conjugate. nih.gov |
| Norbornene-modified mannosamine (B8667444) (Ac4ManNNorbocexo and Ac4ManNNorbocendo) | Norbornene | HEK 293T cells | Both exo and endo norbornene derivatives were successfully incorporated into cell-surface glycoconjugates and visualized after labeling with Tz-biotin and streptavidin-Alexa Fluor-555. d-nb.info |
| Isonitrile-tagged N-Acetyl-glucosamine and mannosamine | Isonitrile | Not specified | Isonitrile-tagged sugars are metabolically incorporated into cell-surface glycans and can be detected with a fluorescent tetrazine. researchgate.net |
| Tetrazine-modified mannosamine (Ac4ManNTz) | Tetrazine (as part of the sugar) | MDA-MB-231, A549, HeLa cells | Cancer cells can be metabolically labeled with tetrazine groups on their surface, which can then react with TCO-biotin for detection. nih.gov |
The ability to label specific sites on biomolecules with high precision is crucial for a wide range of biological studies. This compound, in conjunction with methods for introducing strained alkenes or alkynes at specific locations, provides a powerful tool for site-specific labeling. springernature.com
One common approach involves the use of genetic code expansion, where an unnatural amino acid containing a TCO or other strained dienophile is incorporated into a protein at a specific site in response to a unique codon. springernature.com The protein, now containing the reactive handle, can be expressed in cells and then specifically labeled with this compound. springernature.com This allows for the attachment of a biotin tag to a precise location on the protein, which can be used for a variety of applications, including immobilization, imaging, and pull-down assays. springernature.com
Another strategy for site-specific labeling involves enzymatic methods. For example, enzymes like biotin ligase can be used to attach a ketone-functionalized biotin analog to a specific peptide tag fused to a protein of interest. springernature.com While this method uses a ketone, the principle of introducing a bioorthogonal handle for subsequent specific chemical ligation is similar. The tetrazine-based approach offers the advantage of extremely fast reaction kinetics. conju-probe.com
The site-specific labeling capabilities afforded by this compound have been applied to a diverse range of biomolecules, including proteins and nucleic acids, enabling detailed studies of their function and interactions within the complex cellular environment. nih.gov
Development of Research Biosensors
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), is a cornerstone of modern bioorthogonal chemistry. tcichemicals.com This reaction's high speed, selectivity, and ability to proceed in aqueous environments without a catalyst make it ideal for constructing sensitive and robust biosensors. tcichemicals.commdpi.com this compound serves as a versatile building block in these systems, leveraging the tetrazine for covalent ligation and the biotin for high-affinity, non-covalent capture.
One application is in the enhancement of established assay formats like the enzyme-linked immunosorbent assay (ELISA). mdpi.com In a novel approach, the sensitivity of an ELISA was significantly improved by covalently immobilizing a TCO-modified capture antibody onto a microtiter plate surface functionalized with tetrazine groups. mdpi.com This covalent attachment, which is more stable and oriented than standard passive adsorption, leads to a higher density of functional antibodies on the surface. mdpi.com This strategy increased the detection sensitivity for the c-myc-GST-IL8h recombinant protein and carcinoembryonic human protein (CEA) by approximately 10-fold and 12-fold, respectively, compared to standard ELISA methods. mdpi.com
In another example, an enzyme-free biosensor for the detection of Salmonella typhimurium was developed using a signal amplification strategy based on tetrazine-TCO click chemistry. nih.gov In this system, magnetic nanoparticles conjugated with monoclonal antibodies via streptavidin-biotin binding were used to capture the bacteria. nih.gov A separate detection conjugate was created by linking polyclonal antibodies to curcumin-loaded nanoparticles through a Tetrazine-TCO bridge. nih.gov When these components are mixed, a sandwich complex is formed, and the amount of captured curcumin (B1669340), released upon signal generation, is proportional to the bacterial concentration. nih.gov This biosensor achieved a low detection limit of 50 CFU/mL. nih.gov
These examples highlight how the dual functionality of this compound—bioorthogonal reaction and affinity binding—is harnessed to create next-generation biosensors with enhanced performance characteristics. oregonstate.edu
| Biosensor Application | Key Components | Detection Principle | Reported Finding | Reference |
| Enhanced ELISA | TCO-modified capture antibody; Tetrazine-functionalized surface; Streptavidin-HRP | Covalent immobilization of capture antibody via Tz-TCO reaction improves density and orientation. | ~10-12 fold increase in detection sensitivity compared to standard ELISA. | mdpi.com |
| Salmonella Detection | Antibody-conjugated magnetic nanoparticles; Antibody-TCO-Tz-Curcumin conjugate | Magnetic separation of bacteria followed by sandwich assay formation and release of curcumin reporter molecule. | Linear detection range of 10² to 10⁶ CFU/mL with a detection limit of 50 CFU/mL. | nih.gov |
Exploration of Bioorthogonal "Click-to-Release" Mechanisms
Beyond simply linking molecules together, the tetrazine ligation can be engineered to trigger the cleavage of a chemical bond, a process termed "click-to-release". acs.orgtcichemicals.com This advanced strategy enables the controlled release of caged molecules at specific sites and times. The mechanism relies on the reaction of a tetrazine with a specially designed carbamate-modified trans-cyclooctene (TCO). tcichemicals.com The initial IEDDA cycloaddition is followed by a spontaneous tautomerization and elimination cascade that cleaves the carbamate (B1207046), releasing a previously "caged" amine-containing molecule and producing only inert nitrogen and carbon dioxide as byproducts. acs.orgtcichemicals.com
This click-to-release system is a powerful tool for developing prodrugs and activating probes. acs.org Researchers have demonstrated this by installing tetrazine functionalities on the surface of cancer cells through metabolic glycoengineering, effectively creating artificial receptors. nih.gov These tetrazine-labeled cells can then be targeted by a TCO-caged therapeutic agent, such as the chemotherapeutic drug doxorubicin. acs.orgnih.gov The bioorthogonal reaction occurs specifically at the cell surface, triggering the release of the active drug locally, which enhances its therapeutic effect while minimizing systemic exposure. nih.gov In one study, this local activation strategy improved the selectivity of a TCO-doxorubicin prodrug for tetrazine-labeled cancer cells by 10-fold compared to unlabeled cells. nih.gov
While the release is triggered by the tetrazine from the TCO-caged molecule, this compound can be integrated into these systems as a targeting or anchoring component. For example, a protein of interest could be functionalized with streptavidin, allowing a this compound conjugate to bind specifically to it. The subsequent introduction of a TCO-caged reporter or drug would lead to its release in the immediate vicinity of the target protein, enabling highly localized functional studies.
The efficiency of the release is critically dependent on the substituents of both the tetrazine and TCO partners. acs.orgtcichemicals.comnih.gov Studies have shown that while electron-withdrawing groups on the tetrazine can suppress the elimination step, electron-donating groups can hinder the initial, rate-limiting cycloaddition reaction. nih.gov This highlights the need for careful chemical design to optimize both the "click" and the "release" steps for in vivo applications. acs.org
| Click-to-Release System | Trigger | Caged Moiety | Release Mechanism | Key Finding | Reference |
| Prodrug Activation | Tetrazine-labeled cancer cell surface | TCO-caged doxorubicin | IEDDA reaction followed by carbamate elimination. | Local activation at the cell surface enhanced prodrug selectivity by 10-fold. | nih.gov |
| General Amine Release | Tetrazine derivative | Carbamate-modified TCO | IEDDA cycloaddition, tautomerization, and decarboxylative elimination. | Reaction is catalyst-free with only N₂ and CO₂ as byproducts. | acs.orgtcichemicals.com |
In Vitro Assay Development and Optimization
This compound is frequently used to develop and optimize a wide range of in vitro assays for chemical proteomics and molecular biology. nih.gov The combination of a highly efficient covalent reaction and a high-affinity capture tag provides a robust method for detecting, enriching, and quantifying biomolecules from complex biological samples like cell lysates. tandfonline.com
A common application is in affinity pulldown or enrichment experiments to identify protein targets or measure target engagement. nih.govtandfonline.com For instance, to measure the target occupancy of the PARP1 inhibitor olaparib (B1684210), HeLa cells were treated with a TCO-modified version of the drug. tandfonline.com After cell lysis, biotin-tetrazine was used as a reporter to ligate to the TCO-probe-bound proteins. The resulting biotinylated complexes were then enriched using streptavidin beads and quantified, allowing for a dose-dependent measurement of target binding. tandfonline.com Similarly, a cleavable linker containing tetrazine and biotin was used to enrich target proteins of olaparib from cancer cell lysates for subsequent identification. nih.gov
The this compound system is also used for validating bioorthogonal reactions themselves. In the development of a TCO-conjugated antibody, its reactivity was confirmed by incubation with this compound. nih.gov The resulting conjugate was analyzed via SDS-PAGE and Western blot, where the successful click reaction was confirmed by detecting the biotinylated antibody chains with streptavidin-HRP. nih.gov
Optimization of these assays involves careful consideration of reagent concentrations and incubation times. mdpi.commolbiolcell.org In the development of the tetrazine-enhanced ELISA, different concentrations of the TCO-modified antibody and various incubation times were tested to maximize the signal and ensure complete reaction with the tetrazine-functionalized surface. mdpi.com Furthermore, the choice of linker, such as a PEG4 spacer between the biotin and tetrazine moieties, can be crucial for increasing water solubility and ensuring that the biotin group remains accessible for binding to streptavidin after the conjugate has been attached to a target molecule. lumiprobe.com
| Assay Type | Research Goal | Role of this compound | Finding / Optimization | Reference |
| Affinity Enrichment | Measure PARP1 inhibitor target occupancy. | Acts as an affinity reporter to capture TCO-probe-bound proteins from cell lysates. | Enabled quantitative measurement of inhibitor binding (pIC₅₀ = 8.8) in a dose-dependent manner. | tandfonline.com |
| Western Blot | Confirm successful TCO-modification of an antibody. | Clicks to the TCO-antibody, allowing for detection via streptavidin-HRP. | Confirmed the presence of TCO on all antibody chains. | nih.gov |
| ELISA Optimization | Improve assay sensitivity. | Used in the development phase to evaluate the binding of TCO-antibodies to tetrazine surfaces. | Optimal antibody concentrations and incubation times were determined to maximize covalent immobilization. | mdpi.com |
| Protein Enrichment | Identify protein targets of a drug. | A cleavable this compound linker was used to enrich TCO-drug targets for mass spectrometry analysis. | Successfully used to pull down target proteins from cancer cell lysates. | nih.gov |
Theoretical and Computational Investigations of Tetrazine Reaction Mechanisms
Quantum Chemical Analysis of IEDDA Reactivity
Quantum chemical calculations have provided deep insights into the factors governing the rates of IEDDA reactions. researchgate.net Methods like Density Functional Theory (DFT) are frequently employed to model the reaction pathways and predict the reactivity of different tetrazine derivatives. nih.govacs.org These computational approaches have become indispensable for rationalizing experimental observations and for the in silico design of novel probes.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity in IEDDA reactions. mdpi.com The theory posits that the reaction rate is primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (the electron-rich component) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the electron-poor tetrazine). rsc.orgmdpi.com A smaller HOMO-LUMO energy gap results in a stronger orbital interaction and a faster reaction rate. rsc.org
In the context of the tetrazine-IEDDA reaction, the key interaction is between the dienophile's HOMO and the tetrazine's LUMO. mdpi.com Consequently, modifications that raise the dienophile's HOMO energy or lower the tetrazine's LUMO energy are expected to accelerate the reaction. For instance, attaching electron-withdrawing groups (EWGs) to the tetrazine ring lowers its LUMO energy, thereby increasing the reaction rate. rsc.orgnih.gov This principle has been validated by both experimental data and computational studies, which show a correlation between the LUMO energy of substituted tetrazines and their reaction kinetics. rsc.orgresearchgate.net For example, tetrazines bearing pyridyl substituents, which are electron-withdrawing, exhibit lower LUMO energies and faster reaction rates compared to those with phenyl groups. nih.govacs.org However, FMO theory alone is not always sufficient to predict reactivity, as other factors can also play a significant role. nih.govd-nb.info
Both steric and electronic factors profoundly influence the pathways and rates of tetrazine reactions.
Electronic Effects: As predicted by FMO theory, the electronic nature of the substituents on the tetrazine ring is a critical determinant of reactivity. Electron-withdrawing groups enhance the electrophilicity of the tetrazine, making it more reactive in IEDDA reactions. rsc.orgnih.gov For example, the reactivity of tetrazines increases with the number of nitrogen atoms in a heterocyclic substituent, following the trend: tetrazine > triazine > pyridazine (B1198779) > pyridine. rsc.org Similarly, substituting the tetrazine ring with EWGs like pyrimidyl leads to faster kinetics compared to electron-donating groups (EDGs) such as methyl. rsc.org
Steric Effects: The size and arrangement of substituents on both the tetrazine and the dienophile can significantly impact the reaction rate. Bulky substituents can hinder the approach of the reactants, leading to slower reaction kinetics. rsc.org For instance, a tetrazine substituted with a bulky tert-butyl group reacts more slowly with trans-cyclooctene (B1233481) (TCO) than a less hindered one. rsc.org Conversely, monosubstituted tetrazines often exhibit faster reaction rates than their disubstituted counterparts due to reduced steric hindrance. rsc.orgrsc.org The strain in the dienophile is another crucial factor; highly strained dienophiles like TCO are pre-distorted towards the transition state geometry, which reduces the activation energy and dramatically increases the reaction rate. rsc.orgacs.org
Distortion Effects: Recent computational studies have highlighted the importance of distortion energy, which is the energy required to deform the reactants into their transition state geometries. acs.orgacs.org Electron-withdrawing substituents can destabilize the ground state of the tetrazine, leading to a smaller distortion energy needed to reach the transition state. acs.org Furthermore, intramolecular repulsive interactions, such as those between the nitrogen atoms of a pyridyl substituent and the tetrazine ring, can pre-distort the tetrazine, thereby increasing its reactivity without significantly affecting its stability. acs.orgresearchgate.net
Predictive Models for Optimizing Probe Design and Performance
The insights gained from theoretical studies have paved the way for the development of predictive models aimed at optimizing the design and performance of tetrazine-based probes for various applications, including molecular imaging. nih.govnumberanalytics.com
Computational models, often based on DFT, can be used to predict the reaction rates of novel tetrazine derivatives before their synthesis, thus saving time and resources. nih.govd-nb.info These models go beyond simple FMO theory by calculating the full reaction energy profile, including the activation energy, which provides a more reliable prediction of reactivity. nih.gov For example, a computational method based on M06-2X calculated activation energies has been developed to predict the reactivity of aryl/alkyl-substituted tetrazines with TCO. nih.govd-nb.info
These predictive models are also crucial for balancing the trade-off between reactivity and stability, a key challenge in probe design. acs.orgresearchgate.net Highly reactive tetrazines are often less stable in biological environments. acs.orgacs.org Computational analysis can help identify substituents that enhance reactivity through mechanisms like intramolecular repulsion, which may have a less detrimental effect on stability compared to purely electronic effects. acs.org For instance, computational studies guided the design of conformationally-strained dioxolane-fused TCO (d-TCO) derivatives that exhibit both excellent reactivity and improved stability. rsc.org Furthermore, predictive models can assist in optimizing other properties of the probe, such as its solubility, biodistribution, and pharmacokinetics, by allowing for the in silico screening of different chemical modifications. numberanalytics.comnih.gov The use of machine learning and artificial intelligence is also emerging as a powerful tool for predicting probe properties and optimizing synthesis protocols. numberanalytics.com
Future Directions and Emerging Research Avenues
Advancements in Probe Stability and Reactivity for In Vivo Research
A central challenge in the design of tetrazine probes for in vivo applications has been the inherent trade-off between reaction kinetics and physiological stability. nih.govacs.org Highly reactive tetrazines, desirable for rapid labeling at low concentrations, tend to be less stable in the complex biological milieu, while more stable structures often exhibit slower reaction rates. nih.govnih.govrsc.org Recent research has focused on rational design strategies to overcome this limitation.
One promising approach involves the development of novel tetrazine scaffolds. For instance, "triazolyl-tetrazines" have been shown to exhibit both improved physiological stability and high reactivity. acs.org The incorporation of a 1,4-triazole substituent enhances the stability of the tetrazine core compared to more electron-deficient pyridyl- or monosubstituted tetrazines, preventing degradation via nucleophilic attack. acs.org At the same time, this scaffold maintains a high reaction rate, enabling efficient labeling. nih.govacs.org Computational chemistry is also being employed to screen new tetrazine derivatives, identifying structural features that optimize the balance between reactivity with strained alkenes and stability against nucleophiles like thiols. rsc.org Studies have identified sulfone- and sulfoxide-substituted tetrazines as having an advantageous reactivity profile, attributed to favorable secondary orbital interactions. rsc.org
Another strategy involves modifying the dienophile partner, such as trans-cyclooctene (B1233481) (TCO), to enhance reactivity. Research has shown that appending TCO to antibodies using hydrophilic PEG linkers can restore reactivity that is sometimes lost when TCOs are masked by hydrophobic interactions with the antibody surface. nih.gov By fine-tuning the electronic and steric properties of both the tetrazine and its reaction partner, researchers are creating probes that persist longer in vivo and react more efficiently, paving the way for more sensitive and robust applications. nih.govacs.org
Table 1: Comparison of Second-Order Rate Constants for Various Tetrazine Scaffolds
| Tetrazine Derivative | Reaction Partner | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Key Characteristic |
|---|---|---|---|
| Triazolyl-tetrazine | axial-TCO | 10,332 | Enhanced stability and high reactivity acs.org |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO | >10,332 | High reactivity, lower stability acs.org |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO | ~1,700 | Moderate reactivity and stability acs.org |
| Methyl-tetrazine (Me-Tz) | axial-TCO | ~1,700 | Moderate reactivity and stability acs.org |
| Di-2,6-dihydrophenyl-tetrazine (DHP₂) | TCO-PEG₄ | ~69,000 | High reactivity with maintained stability acs.org |
Development of Multi-Functional and Multi-Modal Probes
The versatility of the tetrazine core allows for its incorporation into complex molecular constructs that serve multiple purposes simultaneously. nih.gov A significant area of development is in multi-modal imaging probes, which combine two or more imaging modalities into a single agent. nih.gov This approach leverages the strengths of different techniques, such as the whole-body visualization of nuclear imaging with the high resolution of optical imaging. nih.gov
Researchers have successfully synthesized scaffolds that contain a tetrazine for bioorthogonal conjugation, a fluorophore (like BODIPY) for optical imaging, and a chelator (like DOTA) for incorporating radiometals. nih.gov Such probes can be radiolabeled with diagnostic isotopes (e.g., ¹¹¹In for SPECT imaging) or therapeutic isotopes (e.g., ²²⁵Ac), creating theranostic agents. nih.gov The tetrazine-biotin component can be used in a pre-targeting strategy, where an antibody-TCO conjugate is first administered to localize at a tumor, followed by the smaller, rapidly clearing multi-modal tetrazine probe for imaging or therapy. frontiersin.org
Furthermore, these probes are often "fluorogenic," meaning their fluorescence is quenched by the tetrazine moiety and is "turned on" only after the bioorthogonal reaction occurs. nih.govnih.govacs.orgrsc.org This activation mechanism significantly improves the signal-to-noise ratio for fluorescence imaging by minimizing background from unreacted probes. frontiersin.orgresearchgate.net By combining the specific targeting of bioorthogonal chemistry, the affinity capture of biotin (B1667282), and the diagnostic/therapeutic capabilities of various reporters, these multi-functional probes represent a powerful platform for advanced biomedical applications. nih.govacs.org
Refined Strategies for Low-Abundance Target Enrichment
Identifying the protein targets of small molecules or isolating rare biomolecules from complex biological samples is a major challenge in proteomics and chemical biology. nih.govresearchgate.net The combination of the highly rapid and specific tetrazine ligation with the robust biotin-streptavidin interaction provides a powerful tool for the enrichment of low-abundance targets. conju-probe.com
This strategy, often employed in a pull-down assay format, uses a "bait" molecule (e.g., a drug) tagged with a trans-cyclooctene (TCO). nih.govbioclone.net The TCO-tagged bait is introduced to live cells or cell lysates, where it binds to its target proteins. nih.gov Subsequently, a biotinylated tetrazine probe is added, which rapidly and covalently links biotin to the bait-target complex via the TCO handle. nih.govfishersci.co.uk The entire complex can then be efficiently captured and isolated using streptavidin-coated beads. nih.gov
To improve the purity of the enriched proteins, cleavable linkers are often incorporated into the this compound probe. nih.gov This allows the captured proteins to be released from the beads under mild conditions, reducing the co-purification of non-specific binders. nih.gov The extremely fast kinetics of the tetrazine-TCO reaction make this method highly efficient, enabling the capture of even transient or weak interactions that might be missed by other affinity purification methods. nih.gov This approach has proven effective for identifying the targets of drugs like PARP inhibitors from cell lysates, demonstrating its utility in drug discovery and mechanism-of-action studies. nih.gov
Spatiotemporal Control in Bioorthogonal Labeling and Activation
While bioorthogonal reactions are inherently specific, controlling when and where they occur provides an even greater level of precision for studying dynamic biological processes. biorxiv.orgnih.gov A key emerging strategy for achieving this spatiotemporal control is the use of photo-activatable, or "photocaged," tetrazines. nih.govresearchgate.net
In this approach, the tetrazine is chemically modified with a light-sensitive protecting group, rendering it temporarily inert. nih.gov These photocaged dihydrotetrazines are significantly more stable under conditions that would normally degrade reactive tetrazines. biorxiv.orgresearchgate.net The tetrazine can be "uncaged" and activated on-demand by irradiation with light of a specific wavelength, typically non-toxic visible light. biorxiv.orgbiorxiv.org Upon activation, the tetrazine rapidly reacts with its dienophile partner present in the system. nih.gov
This technique allows for incredible precision; for example, researchers have demonstrated the ability to modify the membranes of a single HeLa cell within a larger population by selectively irradiating it with a laser. nih.govresearchgate.net This spatiotemporal control is also being harnessed for targeted therapy. By combining photo-activated tetrazines with "click-to-release" strategies, therapeutic agents can be uncaged and released at a specific time and location, such as a tumor site, opening new avenues for photopharmacology and precision drug delivery. biorxiv.orgbiorxiv.orgbohrium.comacs.org
Integration with Advanced Genetic and Enzymatic Tools
The convergence of this compound chemistry with genetic and enzymatic methods is enabling unprecedented precision in protein labeling. biorxiv.org Genetic code expansion (GCE) has emerged as a powerful tool to site-specifically incorporate non-canonical amino acids (ncAAs) containing a tetrazine moiety directly into a protein's polypeptide chain in response to a unique codon (e.g., an amber stop codon). nih.govresearchgate.netresearchgate.netsemanticscholar.org This allows a single tetrazine handle to be placed at virtually any desired location on a protein within a living cell. nih.govnih.gov
This method provides exquisite control over the labeling site, avoiding the often random modification of natural amino acids like lysine (B10760008) or cysteine. nih.gov Proteins expressed with a genetically encoded tetrazine are ready for rapid and quantitative bioorthogonal ligation with a TCO-biotin probe. biorxiv.orgnih.gov Researchers have successfully developed and optimized the necessary components, such as evolved tRNA/synthetase pairs, to efficiently encode various tetrazine amino acids in both bacteria and mammalian cells. biorxiv.orgnih.gov
In parallel, enzymatic approaches are also being explored. For example, the fluorinase enzyme has been used for the enzymatic fluorination of tetrazine-PEG-biotin conjugates, facilitating their use in pre-targeting approaches for PET imaging. researchgate.net These integrations of chemical biology with synthetic biology and enzymology are creating highly sophisticated and programmable systems for labeling, tracking, and manipulating proteins with high fidelity in their native environment. biorxiv.org
Q & A
Q. How does Tetrazine-biotin function in bioorthogonal reactions for protein labeling?
this compound participates in inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles like trans-cyclooctene (TCO). The tetrazine moiety reacts rapidly (k₂ ~2000 M⁻¹s⁻¹) with TCO, enabling covalent conjugation under physiological conditions. This reaction is bioorthogonal, minimizing interference with biological systems. Post-conjugation, the biotin tag allows detection via streptavidin-based probes (e.g., streptavidin-IR800 in western blots) .
Q. What protocols are recommended for conjugating this compound to proteins in vitro?
- Step 1: Incubate the target protein (e.g., VEGF in concentrated conditioned media) with this compound at a 1:5 molar ratio in PBS (pH 7.4) for 1 hour at 37°C.
- Step 2: Remove excess reagent via centrifugal filtration (10 kDa cutoff).
- Step 3: Validate conjugation using SDS-PAGE with streptavidin-IR800 for visualization .
- Note: Optimize reaction time and stoichiometry based on protein stability and solvent compatibility .
Q. How is this compound applied in detecting S-glutathionylated proteins (PSSG)?
Alkene-containing glutathione (GSH) analogues (e.g., allyl-GSH) are incorporated into cells under oxidative stress. This compound reacts with the alkene tag via iEDDA, enabling enrichment of PSSG using streptavidin beads. Detection is achieved via western blotting or fluorescence after click chemistry with biotin-alkyne .
Advanced Research Questions
Q. How can reaction kinetics of this compound be optimized for live-cell labeling?
- Variable 1: Use shorter PEG linkers (e.g., PEG4 instead of PEG24) to reduce steric hindrance, enhancing reaction rates .
- Variable 2: Adjust pH to 6.5–7.5 to balance reaction speed and cell viability.
- Validation: Perform time-course HPLC analysis to monitor consumption of this compound (e.g., 40% reaction completion within 5 minutes at 300 µM) .
Q. How to resolve contradictions in protein modification data when using this compound vs. alternative probes?
- Approach 1: Cross-validate using orthogonal methods (e.g., fluorescence microscopy with tetrazine-fluorophore conjugates vs. streptavidin-based western blotting).
- Approach 2: Quantify nonspecific binding by pre-blocking samples with excess biotin .
- Case Study: Discrepancies in VEGF detection were resolved by comparing total protein stains with streptavidin-specific signals to rule out aggregation artifacts .
Q. What strategies enable integration of this compound with PET imaging workflows?
- Pretargeting Protocol:
Administer TCO-modified antibodies targeting biomarkers (e.g., tumor antigens).
After 24–48 hours, inject this compound conjugated to ¹⁸F-fluorodeoxyadenosine ([¹⁸F]FDA-PEG-biotin).
Perform PET imaging post-iEDDA ligation, leveraging biotin’s affinity for avidin-coated detectors .
- Key Consideration: Minimize radiolytic oxidation by using antioxidants (e.g., ascorbic acid) during synthesis .
Q. How to address steric hindrance in live-cell labeling with this compound?
- Solution 1: Incorporate flexible PEG spacers (e.g., PEG8 or PEG12) between tetrazine and biotin to improve accessibility .
- Solution 2: Use low concentrations of this compound (10–50 nM) to reduce crowding at target sites .
- Validation: Compare labeling efficiency in fixed vs. live cells to assess membrane permeability barriers .
Q. Can this compound be multiplexed with other bioorthogonal probes for multi-omics studies?
Yes. Combine this compound with azide/alkyne click chemistry probes:
- Step 1: Label distinct biomolecules (e.g., lipids vs. glycans) using TCO and azide tags.
- Step 2: Perform sequential iEDDA (this compound) and CuAAC (azide-alkyne) reactions.
- Detection: Use streptavidin for biotin and copper-free fluorophores for azides.
- Limitation: Ensure temporal separation to prevent cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
